molecular formula C14H18V B13736117 Bis(ethylcyclopentadienyl)vanadium

Bis(ethylcyclopentadienyl)vanadium

Katalognummer: B13736117
Molekulargewicht: 237.23 g/mol
InChI-Schlüssel: BNFOZGDYRKSLDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(ethylcyclopentadienyl)vanadium is an organometallic compound with the chemical formula C14H18V. It is a vanadium complex where the vanadium atom is bonded to two ethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(ethylcyclopentadienyl)vanadium typically involves the reaction of vanadium trichloride with ethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

VCl3+2C7H9V(C7H9)2+3HCl\text{VCl}_3 + 2 \text{C}_7\text{H}_9 \rightarrow \text{V}(\text{C}_7\text{H}_9)_2 + 3 \text{HCl} VCl3​+2C7​H9​→V(C7​H9​)2​+3HCl

where C7H9 represents the ethylcyclopentadienyl ligand .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(ethylcyclopentadienyl)vanadium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or nitrous oxide for oxidation reactions, and reducing agents like hydrogen or lithium aluminum hydride for reduction reactions. Substitution reactions often require the presence of other ligands and a suitable solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of vanadium oxides, while substitution reactions can yield a variety of vanadium complexes with different ligands .

Wissenschaftliche Forschungsanwendungen

Bis(ethylcyclopentadienyl)vanadium has several scientific research applications, including:

Wirkmechanismus

The mechanism by which bis(ethylcyclopentadienyl)vanadium exerts its effects involves its interaction with molecular targets, such as enzymes and cellular receptors. The compound can act as a catalyst by facilitating the transfer of electrons or atoms in chemical reactions. In biological systems, it may interact with proteins and other biomolecules, influencing various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to bis(ethylcyclopentadienyl)vanadium include other metal cyclopentadienyl complexes, such as:

  • Bis(cyclopentadienyl)titanium dichloride
  • Bis(cyclopentadienyl)zirconium dichloride
  • Bis(cyclopentadienyl)chromium

Uniqueness

What sets this compound apart from these similar compounds is its specific ligand structure, which imparts unique chemical and physical properties. The ethyl groups on the cyclopentadienyl ligands can influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and materials science .

Eigenschaften

Molekularformel

C14H18V

Molekulargewicht

237.23 g/mol

IUPAC-Name

2-ethylcyclopenta-1,3-diene;vanadium(2+)

InChI

InChI=1S/2C7H9.V/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2

InChI-Schlüssel

BNFOZGDYRKSLDB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[V+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.